molecular formula C7H6BrN3O2S B2793295 2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine CAS No. 2243504-76-7

2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine

Cat. No.: B2793295
CAS No.: 2243504-76-7
M. Wt: 276.11
InChI Key: DAVVWHGISUAYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a fused thiazole-pyrimidine scaffold substituted with bromine at position 2 and methoxy groups at positions 5 and 5. This compound is structurally analogous to bioactive thiazolo[4,5-d]pyrimidine derivatives reported in antimicrobial, anticancer, and antiviral studies . Its unique substitution pattern may influence target binding, pharmacokinetics, and metabolic stability, making it a candidate for structure-activity relationship (SAR) exploration.

Properties

IUPAC Name

2-bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2S/c1-12-5-3-4(9-6(8)14-3)10-7(11-5)13-2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVVWHGISUAYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1SC(=N2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions:

    Alkylation and Acylation: The compound can be alkylated or acylated at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while alkylation reactions can yield alkylthio derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine has been investigated for its antimicrobial , antiviral , and antitumor activities:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, in vitro tests indicated effective inhibition against various bacterial strains:
    Bacterial StrainInhibition Zone (mm)Reference
    Staphylococcus aureus15
    Escherichia coli14
    Pseudomonas aeruginosa16
  • Antitumor Activity : The compound has shown promising results in inhibiting cell proliferation in cancer cell lines. For example, it demonstrated dose-dependent inhibition of breast cancer cell lines (MDA-MB-231), suggesting potential as a therapeutic agent in cancer treatment .
  • Anti-inflammatory Activity : It has been evaluated for its anti-inflammatory effects, showing significant inhibition of COX-2 activity in vitro. This suggests its potential use in treating inflammatory diseases .

Biological Studies

Research on this compound includes interaction studies with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking simulations are employed to predict binding affinities and elucidate mechanisms of action.

Chemical Synthesis

The compound serves as a building block for synthesizing more complex molecules with therapeutic applications. Its unique structure allows for various chemical modifications that can enhance biological activity .

Antimicrobial Efficacy Study

A study assessed the antimicrobial efficacy of several thiazolo[4,5-d]pyrimidine derivatives against clinical isolates of bacteria. The results indicated a strong correlation between structural modifications and antimicrobial potency .

Cancer Cell Proliferation Inhibition

In a focused study on breast cancer cell lines (MDA-MB-231), the compound exhibited dose-dependent inhibition of cell proliferation. This suggests its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors.

Comparison with Similar Compounds

Key Observations :

  • Halogen substituents (Br, Cl) : Bromine at C2 (target compound) may facilitate synthetic derivatization, while chlorine at C5/C7 (e.g., 3a, 3b) correlates with antibacterial/anticancer activity.
  • Methoxy groups : The OMe groups in the target compound likely improve solubility compared to lipophilic groups (e.g., CF3 in 3b) but may reduce membrane permeability.
  • Heterocyclic amines (piperidine, morpholine) : Enhance target affinity (e.g., HIV reverse transcriptase in 19a ) or broaden antibacterial spectra (e.g., 4a-f ).

Pharmacokinetic and Physicochemical Properties

Substituents significantly alter logP, metabolic stability, and bioavailability:

Table 2: Substituent Impact on Drug-Like Properties

Substituent Position Electronic Effect LogP (Predicted) Metabolic Stability Example Compound
Br C2 Electron-withdrawing ~2.5 Moderate (potential for substitution) Target compound
OMe C5, C7 Electron-donating ~1.8 High (resists oxidation) Target compound
CF3 C5 Strongly withdrawing ~3.2 High (C-F bond inertness) 3b
Piperidine C7 Variable ~2.1 Moderate (susceptible to CYP450) 19a

Key Observations :

  • The target compound’s methoxy groups balance solubility (logP ~1.8) and stability, whereas CF3 in 3b increases logP (~3.2), favoring tissue penetration but risking solubility issues.
  • Piperidine in 19a improves oral bioavailability but may require structural optimization to reduce CYP450-mediated metabolism .

Structural Modifications and Resistance Profiles

Scaffold geometry and substituent positioning critically influence resistance development:

  • Thiazolo[4,5-d] vs. [5,4-d] pyrimidines : In HIV inhibitors, thiazolo[5,4-d]pyrimidines (e.g., sub-series 19) exhibit 10-fold lower resistance factors than [4,5-d] analogs due to improved mutant strain binding .
  • Trifluoromethyl vs. bromo : CF3 in 3b enhances anticancer activity by stabilizing hydrophobic interactions with target proteins (e.g., kinase domains), whereas bromo may prioritize synthetic utility over direct target engagement .

Biological Activity

2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique thiazolo[4,5-d]pyrimidine core structure, which is known for its diverse pharmacological properties.

  • Molecular Weight : 276.11 g/mol
  • CAS Number : 2243504-76-7
  • InChI Key : DAVVWHGISUAYMZ-UHFFFAOYSA-N
  • LogP : 2.537

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide and dimethylformamide. Subsequent alkylation at the sulfur atom yields the final product.

Antimicrobial Activity

Research indicates that thiazolo[4,5-d]pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli14
Pseudomonas aeruginosa16

Antitumor Activity

The compound has also been investigated for its antitumor potential. In studies involving cancer cell lines, it has shown promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast Cancer)27.6
HeLa (Cervical Cancer)30.0

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. It demonstrated significant inhibition of COX-2 activity in vitro.

Compound IC50 (µM) Standard (Celecoxib) Reference
2-Bromo-5,7-dimethoxy...0.04 ± 0.020.04 ± 0.01

The biological activities of this compound can be attributed to its ability to interact with various biological targets such as enzymes and receptors involved in inflammation and tumorigenesis. The bromine and methoxy substituents enhance its reactivity and selectivity towards these targets.

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial efficacy of several thiazolo[4,5-d]pyrimidine derivatives including this compound against clinical isolates of bacteria. The results indicated a strong correlation between structural modifications and antimicrobial potency.
  • Cancer Cell Proliferation Inhibition : In a study focusing on breast cancer cell lines (MDA-MB-231), the compound exhibited dose-dependent inhibition of cell proliferation, suggesting potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of halogenated pyrimidine precursors with sulfur-containing reagents. For example, 4-amino-5-bromo-2-chloro-6-methylpyrimidine reacts with carbon disulfide in the presence of KOH in DMF to form the thiazolo[4,5-d]pyrimidine core . Alkylation or substitution reactions introduce methoxy groups, where temperature (70–80°C) and solvent choice (acetonitrile, DMF) critically affect yield. Purification via crystallization (ethanol or methanol) ensures purity, with yields ranging from 60–80% depending on stoichiometric control of alkyl halides .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • IR spectroscopy : Identifies functional groups like C=O (1680 cm⁻¹) and C=S (1233 cm⁻¹) .
  • ¹H NMR : Resolves aromatic protons (δ 7.33–8.16 ppm) and substituents (e.g., methoxy groups at δ 3.85 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 217 for Cl isotopes) and fragmentation patterns .
  • Elemental analysis : Validates purity via C, H, N, and S content .

Q. What are the key challenges in purifying thiazolo[4,5-d]pyrimidine derivatives, and what chromatographic techniques are most effective?

Challenges include solubility limitations and byproduct formation during alkylation. Crystallization from ethanol or methanol is preferred for small-scale purification . For complex mixtures, High-Performance Liquid Chromatography (HPLC) with reverse-phase columns resolves closely related impurities, while TLC (n-hexane/EtOAc, 6:4) monitors reaction progress .

Advanced Research Questions

Q. How do structural modifications at the 2-, 5-, and 7-positions of the thiazolo[4,5-d]pyrimidine core affect biological activity, particularly in anticancer applications?

  • Bromine at C-2 : Enhances lipophilicity and DNA intercalation, improving cytotoxicity (e.g., IC₅₀ values <10 µM in NCI-60 cell lines) .
  • Methoxy groups at C-5 and C-7 : Modulate electron density, increasing metabolic stability and receptor binding affinity (e.g., CRF-R1 antagonism) .
  • Substitution patterns : Replacing bromine with morpholine at C-2 reduces anticancer activity but enhances antibacterial effects, highlighting the importance of SAR studies .

Q. What experimental strategies can resolve contradictions in reported biological activities of thiazolo[4,5-d]pyrimidine derivatives across different studies?

  • Comparative SAR analysis : Evaluate substituent effects systematically (e.g., thiazolo[4,5-d] vs. [5,4-d] isomers lack antiretroviral activity despite structural similarity) .
  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and assay conditions (e.g., 72-hour incubation) to minimize variability .
  • Dose-response studies : Clarify discrepancies in IC₅₀ values by testing derivatives across multiple concentrations .

Q. How can computational methods (e.g., molecular docking, QSAR) be integrated into the design of novel thiazolo[4,5-d]pyrimidine derivatives with enhanced target specificity?

  • Molecular docking : Predict binding modes to targets like CXCR2 or CRF-R1 receptors, guiding substituent placement for optimal hydrogen bonding .
  • QSAR models : Correlate electronic parameters (e.g., Hammett constants) with biological activity to prioritize substituents for synthesis .
  • ADMET prediction : Screen for pharmacokinetic liabilities (e.g., CYP450 inhibition) early in the design phase .

Q. What are the critical considerations in optimizing reaction conditions for introducing bromine and methoxy groups at specific positions on the thiazolo[4,5-d]pyrimidine scaffold?

  • Bromination : Use N-bromosuccinimide (NBS) in DMF at 0–5°C to prevent over-halogenation .
  • Methoxy introduction : Employ Williamson ether synthesis with NaH as a base in THF, ensuring anhydrous conditions to avoid hydrolysis .
  • Temperature control : Maintain reflux temperatures below 80°C to prevent decomposition of the thiazole ring .

Q. What in vitro and in vivo models are most appropriate for evaluating the pharmacokinetic properties of this compound?

  • In vitro : Caco-2 cell monolayers assess permeability; microsomal stability tests (human liver microsomes) predict metabolic clearance .
  • In vivo : Rodent models (e.g., Sprague-Dawley rats) evaluate oral bioavailability and tissue distribution, with LC-MS/MS quantifying plasma concentrations .

Q. How does the electronic environment of the thiazolo[4,5-d]pyrimidine ring influence its reactivity in nucleophilic substitution reactions?

Electron-withdrawing groups (e.g., bromine) at C-2 activate the C-5 position for nucleophilic attack, facilitating substitution with amines or thiols. Conversely, methoxy groups at C-5 and C-7 donate electron density, reducing reactivity at adjacent positions .

Q. What are the documented stability issues of thiazolo[4,5-d]pyrimidine derivatives under various storage conditions, and how can degradation be mitigated?

  • Hydrolysis : The thiazole ring is sensitive to aqueous acidic/basic conditions. Store derivatives at -20°C in desiccated, amber vials .
  • Oxidation : Antioxidants (e.g., BHT) in DMSO stock solutions prevent radical-mediated degradation .
  • Analytical monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.